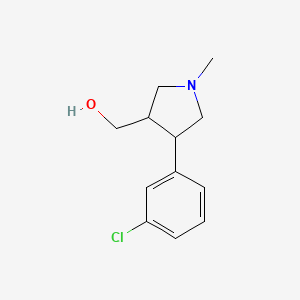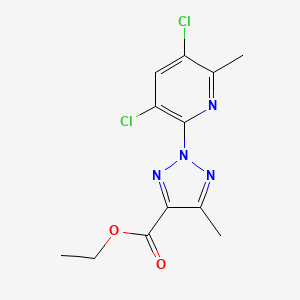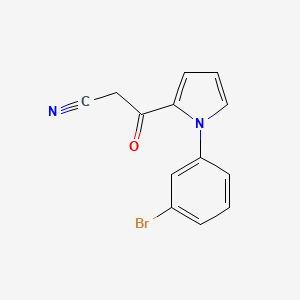![molecular formula C9H7F2NO6S B11787513 2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid is a complex organic compound characterized by the presence of a difluorobenzo dioxole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with sulfonamide under controlled conditions to introduce the sulfonamido group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. The process is typically scaled up from laboratory conditions to industrial scale, ensuring that the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides are known to be effective.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, modulating their activity. The difluorobenzo dioxole ring system may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
相似化合物的比较
Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid: This compound shares the difluorobenzo dioxole ring system but has a carboxylic acid group instead of a sulfonamido group.
2,2-Difluorobenzo[d][1,3]dioxole-5-boronic acid: Similar in structure but contains a boronic acid group, which imparts different reactivity and applications.
Uniqueness
2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid is unique due to the presence of both the sulfonamido and acetic acid groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H7F2NO6S |
|---|---|
分子量 |
295.22 g/mol |
IUPAC 名称 |
2-[(2,2-difluoro-1,3-benzodioxol-5-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C9H7F2NO6S/c10-9(11)17-6-2-1-5(3-7(6)18-9)19(15,16)12-4-8(13)14/h1-3,12H,4H2,(H,13,14) |
InChI 键 |
XWURUDWFROBDGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)OC(O2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787431.png)


![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)

![4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)




![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)


